molecular formula C20H13ClFN3O3 B14112901 2-(1,3-benzodioxol-5-yl)-5-(2-chloro-4-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

2-(1,3-benzodioxol-5-yl)-5-(2-chloro-4-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B14112901
M. Wt: 397.8 g/mol
InChI Key: JXHGQUZBZADIHR-UHFFFAOYSA-N
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Description

2-(1,3-benzodioxol-5-yl)-5-(2-chloro-4-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a synthetic organic compound that belongs to the class of pyrazolopyrazines This compound is characterized by its unique structural features, including a benzodioxole moiety, a chlorofluorobenzyl group, and a pyrazolopyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzodioxol-5-yl)-5-(2-chloro-4-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzodioxole Moiety: This step involves the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Pyrazolopyrazine Core: This can be achieved through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Introduction of the Chlorofluorobenzyl Group: This step may involve nucleophilic substitution reactions using chlorofluorobenzyl halides.

Industrial Production Methods

Industrial production of such compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.

    Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzodioxol-5-yl)-5-(2-chloro-4-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and properties.

Biology

In biological research, such compounds are often investigated for their potential as enzyme inhibitors or receptor modulators. They may exhibit activity against specific biological targets, making them candidates for drug development.

Medicine

In medicinal chemistry, 2-(1,3-benzodioxol-5-yl)-5-(2-chloro-4-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one may be studied for its potential therapeutic effects. It could be evaluated for its efficacy in treating diseases such as cancer, inflammation, or infectious diseases.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(1,3-benzodioxol-5-yl)-5-(2-chloro-4-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by:

    Inhibition: Blocking the activity of enzymes or receptors.

    Activation: Enhancing the activity of specific proteins.

    Binding: Interacting with DNA or RNA to modulate gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-benzodioxol-5-yl)-5-benzylpyrazolo[1,5-a]pyrazin-4(5H)-one
  • 2-(1,3-benzodioxol-5-yl)-5-(2-chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
  • 2-(1,3-benzodioxol-5-yl)-5-(4-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Uniqueness

The uniqueness of 2-(1,3-benzodioxol-5-yl)-5-(2-chloro-4-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one lies in its specific substitution pattern, which may confer distinct chemical and biological properties. The presence of both chloro and fluoro substituents can influence its reactivity and interactions with biological targets.

Biological Activity

The compound 2-(1,3-benzodioxol-5-yl)-5-(2-chloro-4-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a novel pyrazolo[1,5-a]pyrazine derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound includes a benzodioxole moiety and a pyrazolo[1,5-a]pyrazine core. The presence of chlorine and fluorine substituents enhances its biological activity by potentially improving binding affinity to target proteins.

Biological Activity Overview

Research indicates that this compound exhibits a variety of biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit the growth of certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Antidiabetic Potential : The compound has been investigated for its ability to modulate glucose metabolism and improve insulin sensitivity.
  • Neuroprotective Effects : There is emerging evidence that it may protect neuronal cells from oxidative stress and apoptosis.

The mechanisms through which this compound exerts its biological effects are still being elucidated. Key pathways include:

  • Inhibition of Kinases : Similar compounds have shown inhibitory activity against Src family kinases (SFKs), which are implicated in cancer progression. The pyrazolo[1,5-a]pyrazine scaffold is known for its kinase inhibition properties .
  • Regulation of Apoptosis : The compound may influence apoptotic pathways by modulating the expression of pro-apoptotic and anti-apoptotic proteins .
  • Autophagy Modulation : It has been suggested that the compound could regulate autophagy through the phosphorylation of key proteins involved in this process .

Case Studies and Research Findings

Several studies have reported on the biological activity of similar compounds, providing insights into potential applications:

StudyFindings
Study 1 A related benzodioxole derivative demonstrated significant anticancer activity in vitro against breast cancer cells (IC50 = 5 µM) .
Study 2 Research on pyrazolo[1,5-a]pyrazines revealed their ability to inhibit tumor growth in xenograft models, showing promise as anticancer agents .
Study 3 A study investigating the effects on glucose metabolism indicated that compounds with similar structures improved insulin sensitivity in diabetic models .

Pharmacokinetics and Toxicology

While detailed pharmacokinetic data specific to this compound is limited, related benzodioxole derivatives have exhibited favorable pharmacokinetic profiles, including good oral bioavailability and low toxicity. Toxicological assessments are essential for evaluating safety before clinical application.

Properties

Molecular Formula

C20H13ClFN3O3

Molecular Weight

397.8 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-5-[(2-chloro-4-fluorophenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one

InChI

InChI=1S/C20H13ClFN3O3/c21-15-8-14(22)3-1-13(15)10-24-5-6-25-17(20(24)26)9-16(23-25)12-2-4-18-19(7-12)28-11-27-18/h1-9H,10-11H2

InChI Key

JXHGQUZBZADIHR-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN4C=CN(C(=O)C4=C3)CC5=C(C=C(C=C5)F)Cl

Origin of Product

United States

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